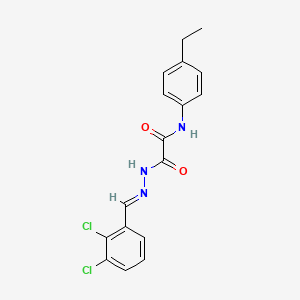![molecular formula C20H15BrN2O5S B11557464 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate](/img/structure/B11557464.png)
4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and a bromobenzenesulfonate group
Vorbereitungsmethoden
The synthesis of 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate typically involves multiple steps. The initial step often includes the formation of the hydrazone linkage through the reaction of 2-hydroxybenzoyl hydrazine with an aldehyde or ketone. This is followed by the introduction of the bromobenzenesulfonate group through a substitution reaction. The reaction conditions usually require a solvent such as ethanol or methanol and may involve catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The bromobenzenesulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hydrazones and sulfonates.
Biology: The compound’s hydrazone linkage is of interest in the study of enzyme inhibitors and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism by which 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. The bromobenzenesulfonate group can enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other hydrazones and sulfonates, such as:
- 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzenesulfonate
- 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzenesulfonate
Compared to these compounds, 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties.
Eigenschaften
Molekularformel |
C20H15BrN2O5S |
|---|---|
Molekulargewicht |
475.3 g/mol |
IUPAC-Name |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzenesulfonate |
InChI |
InChI=1S/C20H15BrN2O5S/c21-15-7-11-17(12-8-15)29(26,27)28-16-9-5-14(6-10-16)13-22-23-20(25)18-3-1-2-4-19(18)24/h1-13,24H,(H,23,25)/b22-13+ |
InChI-Schlüssel |
IVAXHHKHQYMAAQ-LPYMAVHISA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(4-bromophenyl)methylidene]-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11557381.png)
![2-(4-methoxyanilino)-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11557382.png)

![3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11557417.png)
![4-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B11557430.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11557441.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11557442.png)
![2-[(E)-{2-[4-(benzylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-bromo-4-nitrophenol](/img/structure/B11557446.png)
![N,N'-benzene-1,3-diylbis[4-(4-nitrophenoxy)benzamide]](/img/structure/B11557453.png)
![methyl 6-amino-5-cyano-2-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11557460.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11557467.png)
![(2Z,5E)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11557478.png)
![(2Z,5E)-5-(4-chloro-3-nitrobenzylidene)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11557486.png)
![(5Z)-3-{[(5-Chloro-2-methylphenyl)amino]methyl}-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11557492.png)
